molecular formula C12H17N3O2 B2546166 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide CAS No. 1797860-46-8

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide

Cat. No.: B2546166
CAS No.: 1797860-46-8
M. Wt: 235.287
InChI Key: LONUSIJJPAXTJL-UHFFFAOYSA-N
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Description

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a pyrano-pyrazole derivative featuring a cyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-15-11-4-5-17-7-9(11)10(14-15)6-13-12(16)8-2-3-8/h8H,2-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONUSIJJPAXTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the pyrano[4,3-c]pyrazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activities of N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide have been studied for potential therapeutic applications. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities.

Medicine: In the medical field, this compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Notes
Target Compound C₁₂H₁₈N₃O₂ 236.29 Cyclopropanecarboxamide Likely moderate solubility due to amide; stable under neutral conditions
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol C₇H₁₀N₂O₂ 154.17 Hydroxymethyl Higher solubility (polar OH group)
Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate C₈H₁₀N₂O₃ 182.18 Methyl ester Lipophilic; prone to hydrolysis
N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide C₂₃H₂₉N₅O₃S 463.58 Cyclopropanesulfonamide Higher acidity (sulfonamide); lower metabolic stability

Key Observations :

  • Compared to the methanol derivative , the carboxamide substitution reduces polarity but enhances stability against oxidation.

Pharmacological Activity

While direct data on the target compound are absent, insights from analogs include:

  • Antitumor Activity: Pyrano-pyrazole derivatives (e.g., compound 286 in ) inhibit cancer cell lines (HGC-27, PC-3) with IC₅₀ values in the micromolar range. The cyclopropane group in the target compound may enhance potency by restricting conformational flexibility.
  • HDAC Inhibition : Pyrazole-carboxamides (e.g., compound 287 in ) exhibit cytotoxicity via histone hyperacetylation. The cyclopropane moiety could further modulate binding to HDAC active sites.
  • Kinase Modulation : Sulfonamide analogs (e.g., ) target kinases like Chk2, but their higher acidity may reduce cell permeability compared to carboxamides.

Metabolic and Toxicity Profiles

  • Cyclopropane Ring : Enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a common issue with linear alkyl chains .
  • Carboxamide vs. Sulfonamide : Carboxamides are less acidic (pKa ~17) than sulfonamides (pKa ~10), reducing renal toxicity risks associated with ionized metabolites .
  • Ester Analogs : Prone to hydrolysis in vivo, generating carboxylic acids that may cause off-target effects .

Biological Activity

N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H19N3O2C_{16}H_{19}N_3O_2, with a molecular weight of approximately 285.347 g/mol. The structure includes a tetrahydropyrano-pyrazole moiety which is significant for its biological interactions.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds containing pyrazole and tetrahydropyrano frameworks. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.25Apoptosis via caspase activation
Compound BMDA-MB-2310.5Autophagy induction and ROS generation
N-(methyl)VariousTBDTBD

Case Studies

  • Study on Pyrazolo Derivatives : A study published in Cancer Letters demonstrated that pyrazolo derivatives exhibit stronger cytotoxicity than traditional chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved the activation of apoptotic pathways through caspase enzymes and modulation of NF-κB signaling pathways .
  • Mechanistic Insights : Another research highlighted that specific derivatives triggered autophagy in cancer cells by increasing the formation of autophagosomes and inhibiting mTOR pathways. This dual mechanism (apoptosis and autophagy) suggests a multifaceted approach to cancer treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis through the activation of caspases 3, 8, and 9.
  • ROS Generation : Increase in reactive oxygen species (ROS) leading to oxidative stress in cancer cells.
  • Autophagy Modulation : Enhancing autophagic processes which can lead to cell death in certain contexts.

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